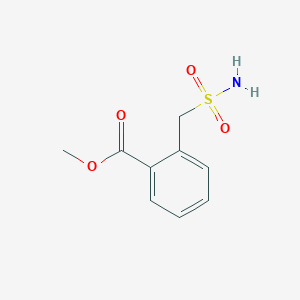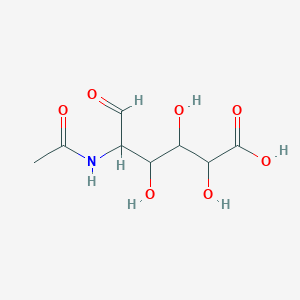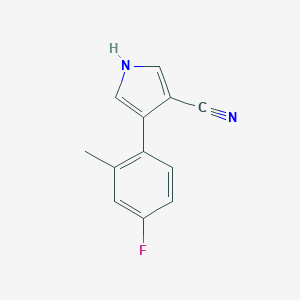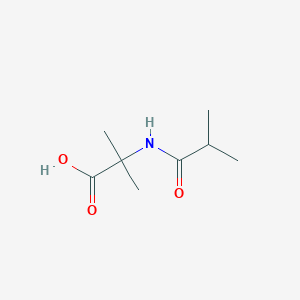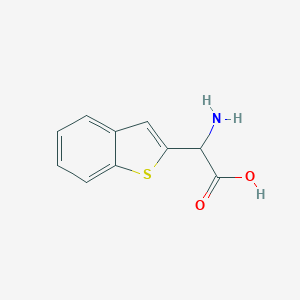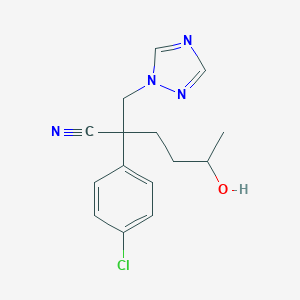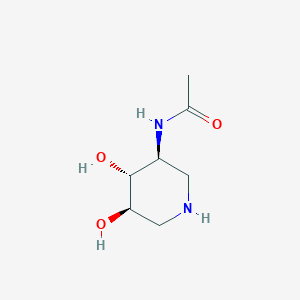
5-Acetamido-3,4-piperidinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamido-3,4-piperidinediol, also known as N-Acetylmuramic acid (NAM), is a component of bacterial cell walls. It is an important molecule for the structural integrity of the bacterial cell wall and plays a crucial role in bacterial growth and survival. In recent years, NAM has gained attention in the scientific community for its potential applications in various fields, including medicine, biotechnology, and environmental science.
Wissenschaftliche Forschungsanwendungen
NAM has potential applications in various fields, including medicine, biotechnology, and environmental science. In medicine, NAM has been shown to have antibacterial properties and is being investigated as a potential therapeutic target for the development of new antibiotics. NAM has also been shown to stimulate the immune system and is being investigated for its potential use in cancer immunotherapy. In biotechnology, NAM is being used as a substrate for the production of chitinases, which are enzymes that have potential applications in the production of biofuels and the degradation of environmental pollutants. In environmental science, NAM is being investigated for its potential use as a biomarker for the detection of bacterial contamination in water sources.
Wirkmechanismus
NAM plays a crucial role in the structural integrity of bacterial cell walls. It is a component of the peptidoglycan layer, which provides strength and rigidity to the cell wall. NAM is cross-linked to NAG through peptide bonds, which creates a mesh-like structure that surrounds the bacterial cell. This structure provides protection against osmotic pressure and other environmental stresses.
Biochemical and Physiological Effects
NAM has been shown to have antibacterial properties and is being investigated as a potential therapeutic target for the development of new antibiotics. NAM has also been shown to stimulate the immune system and is being investigated for its potential use in cancer immunotherapy. In addition, NAM has been shown to have anti-inflammatory properties and is being investigated for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
NAM is a readily available and inexpensive molecule, which makes it an attractive substrate for laboratory experiments. However, NAM is a component of bacterial cell walls, which makes it difficult to isolate and purify. In addition, NAM is a relatively large and complex molecule, which makes it difficult to study using traditional biochemical techniques.
Zukünftige Richtungen
There are several future directions for the study of NAM. One area of research is the development of new antibiotics that target the biosynthesis of NAM. Another area of research is the investigation of NAM as a potential biomarker for the detection of bacterial contamination in water sources. Additionally, the use of NAM as a substrate for the production of chitinases has potential applications in the production of biofuels and the degradation of environmental pollutants. Finally, the investigation of NAM as a potential therapeutic target for the treatment of inflammatory diseases and cancer immunotherapy is an area of active research.
Synthesemethoden
NAM is synthesized in bacteria through a multistep process involving several enzymes. The first step involves the conversion of glucose-6-phosphate to N-acetylglucosamine (NAG) by the enzyme glucosamine-6-phosphate synthase. NAG is then converted to UDP-N-acetylglucosamine by the enzyme UDP-N-acetylglucosamine pyrophosphorylase. Finally, UDP-N-acetylglucosamine is converted to NAM by the enzyme UDP-N-acetylmuramate:L-alanine ligase.
Eigenschaften
CAS-Nummer |
111749-07-6 |
|---|---|
Produktname |
5-Acetamido-3,4-piperidinediol |
Molekularformel |
C7H14N2O3 |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
N-[(3S,4R,5R)-4,5-dihydroxypiperidin-3-yl]acetamide |
InChI |
InChI=1S/C7H14N2O3/c1-4(10)9-5-2-8-3-6(11)7(5)12/h5-8,11-12H,2-3H2,1H3,(H,9,10)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
AXFCMRGBKXOPSY-RRKCRQDMSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1CNC[C@H]([C@@H]1O)O |
SMILES |
CC(=O)NC1CNCC(C1O)O |
Kanonische SMILES |
CC(=O)NC1CNCC(C1O)O |
Synonyme |
5-acetamido-3,4-piperidinediol 5-APPD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




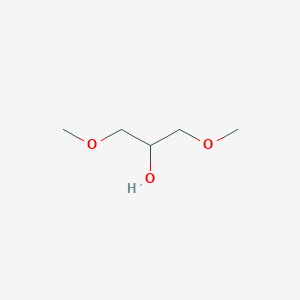
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)


